N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide side chain. Such structural attributes are common in antitumor and enzyme-inhibiting agents, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12(24)20-14-5-7-15(8-6-14)21-17(25)11-27-19-22-18(23-28-19)13-3-9-16(26-2)10-4-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBXFHIWAQOVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using suitable methoxy-substituted aromatic compounds.
Coupling with Acetamidophenyl Group: The final step involves coupling the thiadiazole derivative with an acetamidophenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of action of thiadiazole derivatives and their effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or altering protein function. The acetamidophenyl and methoxyphenyl groups may enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,2,4-thiadiazole ring in the target compound distinguishes it from derivatives with triazole or thiazolidinone cores:
- Triazole Derivatives : Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () replace the thiadiazole with a triazole ring. Triazoles exhibit distinct electronic properties due to nitrogen positioning, often improving metabolic stability but reducing electrophilic reactivity compared to thiadiazoles .
- Thiazolidinone Derivatives: Compound 3.1.3 from contains a thiazolidinone ring, which introduces a ketone group that enhances polar interactions but may reduce membrane permeability relative to thiadiazoles .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
- Methoxyphenyl vs. In contrast, fluorophenyl-substituted analogs (e.g., 561295-12-3, ) introduce electronegativity, improving membrane penetration but reducing π-π stacking .
- Acetamide Side Chains : The N-(4-acetamidophenyl) group in the target compound may facilitate hydrogen bonding with kinase active sites, similar to N-(2-methoxyphenyl)acetamide derivatives (). Substitutions like allyl or pyridinyl () alter steric bulk and solubility, impacting bioavailability .
Table 2: Substituent-Driven Pharmacological Profiles
Biological Activity
N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{16}N_{4}O_{2}S
- Molecular Weight : 344.39 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : The thiadiazole nucleus is synthesized from appropriate starting materials such as hydrazine derivatives and carboxylic acids.
- Acetamido Substitution : The acetamido group is introduced at the para position of the phenyl ring.
- Final Coupling Reaction : The final compound is formed through a coupling reaction between the thiadiazole derivative and an acetamido-substituted phenyl compound.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability. The findings indicate that:
- IC50 Values : The compound exhibits significant cytotoxic activity with IC50 values ranging from 20 μM to 40 μM against HeLa and MCF-7 cell lines, indicating potent antitumor properties .
The mechanism by which this compound exerts its cytotoxic effects is hypothesized to involve:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in cancer treatment:
- Thiadiazole Derivatives as Anticancer Agents : A study demonstrated that compounds similar to this compound showed enhanced cytotoxicity against various tumor cell lines due to their lipophilicity and ability to penetrate cellular membranes effectively .
- Combination Therapy Potential : Research indicates that combining thiadiazole derivatives with established chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving thiosemicarbazide intermediates. A typical route involves:
Condensation : Refluxing 4-methoxybenzaldehyde with thiosemicarbazide in ethanol/acetic acid to form (E)-1-(4-methoxybenzylidene)thiosemicarbazide.
Cyclization : Heating the intermediate at 80–90°C to form the 1,3,4-thiadiazole ring.
Acetylation : Reacting the cyclized product with chloroacetyl chloride in the presence of triethylamine to introduce the acetamide moiety .
Purification is achieved via recrystallization in aqueous ethanol (80% v/v), yielding pale crystals.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Determines bond lengths, angles, and intramolecular interactions (e.g., S···O contacts of ~2.68 Å) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 394.382) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screening follows:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Thiadiazole derivatives often show activity via kinase inhibition or apoptosis induction .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Methodological Answer :
- Reaction Parameter Screening : Use design-of-experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.
- Computational Guidance : Quantum chemical calculations (e.g., DFT) predict transition states to identify optimal pathways.
- In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
Q. How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside MTT).
- Physicochemical Profiling : Assess solubility (e.g., shake-flask method) and stability (e.g., LC-MS under physiological pH) to rule out experimental artifacts.
- Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding to proposed targets (e.g., EGFR, tubulin) .
Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to model interactions with biological targets (e.g., docking into COX-2 active site).
- MD Simulations : GROMACS or AMBER to study conformational stability in solvent or protein environments.
- Reactivity Descriptors : DFT-derived Fukui indices identify nucleophilic/electrophilic sites for rational derivatization .
Q. How to design mechanistic studies to elucidate the compound’s mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., HDACs, topoisomerases) using fluorogenic substrates.
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment.
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction .
Data Analysis & Validation
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC-DAD/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/water + 0.1% TFA).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- TGA/DSC : Monitor thermal decomposition profiles to detect solvates or polymorphs .
Q. How to address crystallographic disorder or non-ideal refinement metrics in structural studies?
- Methodological Answer :
- Twinning Analysis : Use PLATON to detect twinning and refine using TWIN laws.
- Disorder Modeling : Split occupancy for flexible groups (e.g., methoxy substituents) with SHELXL.
- Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular contacts (e.g., H-bonding, π-stacking) to validate packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
